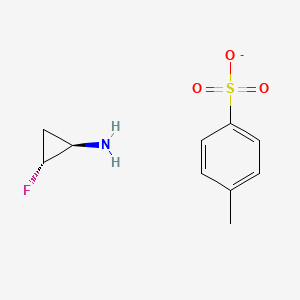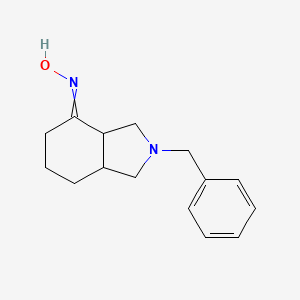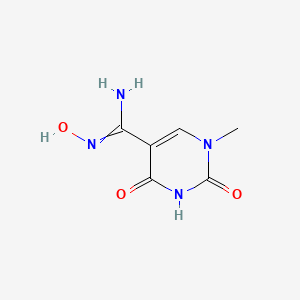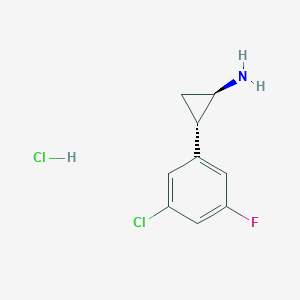
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(((2-méthylthiazol-5-yl)amino)méthylène)malonate de diéthyle est un composé chimique de formule moléculaire C12H16N2O4S. Il s'agit d'un dérivé de l'acide malonique et contient un cycle thiazole, connu pour son activité biologique. Ce composé est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(((2-méthylthiazol-5-yl)amino)méthylène)malonate de diéthyle implique généralement la réaction du malonate de diéthyle avec la 2-méthylthiazol-5-amine dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'éthylate de sodium ou le carbonate de potassium, ce qui facilite la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire mais sont mises à l'échelle pour répondre à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(((2-méthylthiazol-5-yl)amino)méthylène)malonate de diéthyle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les nucléophiles comme les halogénoalcanes ou les amines peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Le 2-(((2-méthylthiazol-5-yl)amino)méthylène)malonate de diéthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : L'activité biologique du composé le rend utile pour étudier les interactions enzymatiques et les voies métaboliques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(((2-méthylthiazol-5-yl)amino)méthylène)malonate de diéthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Cette interaction peut affecter diverses voies biologiques, entraînant des modifications des fonctions cellulaires.
Applications De Recherche Scientifique
Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(((5-nitro-1,3-thiazol-2-yl)amino)méthylène)malonate de diéthyle
- 2-(((2-méthyl-1,3-benzothiazol-6-yl)amino)méthylène)malonate de diéthyle
- 2-(((6-méthyl-2-pyridinyl)amino)méthylène)malonate de diéthyle
Unicité
Le 2-(((2-méthylthiazol-5-yl)amino)méthylène)malonate de diéthyle est unique en raison de sa structure spécifique du cycle thiazole, qui confère une activité biologique distincte. Cela en fait un composé précieux pour la recherche dans divers domaines, notamment la chimie, la biologie et la médecine.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
diethyl 2-[[(2-methyl-1,3-thiazol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)6-14-10-7-13-8(3)19-10/h6-7,14H,4-5H2,1-3H3 |
Clé InChI |
ZQCQVJOJOCZRFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CNC1=CN=C(S1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)




![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)


![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)

